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2-(Hydroxymethyl)-3-
Compound Name:
methoxybenzonitrile

Cat. No.: B11721940

Get Quote

Executive Summary

2-(Hydroxymethyl)-3-methoxybenzonitrile (CAS: Variable/Generic Structure) is a high-value
bifunctional building block characterized by an ortho-relationship between a hydroxymethyl
group and a nitrile moiety, with a methoxy substituent at the 3-position. This substitution pattern
is critical for accessing 7-substituted fused heterocycles.

In modern drug discovery, this scaffold is primarily employed for:

o Synthesis of 7-Methoxyphthalides: Key intermediates for mycophenolic acid analogs and
natural product total synthesis (e.g., Totarol, Mellein derivatives).

e Accessing Benzoxaboroles: Serving as a bioisosteric precursor where the lactone core is
replaced by a boron-containing oxaborole ring (e.g., analogs of Tavaborole and Crisaborole).

o Fragment-Based Drug Discovery (FBDD): As a rigid, polar scaffold for probing kinase (e.qg.,
JAK/BTK) and phosphodiesterase (PDE4) binding pockets via the isoindolinone core.

Chemical Properties & Stability
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e Molecular Formula: C

H
NO

e Molecular Weight: 163.17 g/mol
o Appearance: White to pale yellow crystalline solid.
o Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. Sparingly soluble in water.

 Stability: Stable under standard conditions. The nitrile group is susceptible to hydrolysis
under strong acidic/basic conditions (yielding phthalides). The hydroxymethyl group is prone
to oxidation to the aldehyde (formyl) or acid.

Key Applications in Drug Discovery[1]
A. Synthesis of 7-Methoxyphthalide (Pharmacophore
Generation)

The primary application of 2-(Hydroxymethyl)-3-methoxybenzonitrile is the rapid
construction of the 7-methoxyphthalide core. This motif is ubiquitous in bioactive natural
products and immunosuppressants.

e Mechanism: Acid-catalyzed hydrolysis of the nitrile to the imidate/amide, followed by
intramolecular translactonization with the pendant alcohol.

e Relevance: 7-Methoxyphthalide is a precursor to Mycophenolic Acid (immunosuppressant)
analogs and is used in the total synthesis of diterpenes like Totarol.

B. Benzoxaborole Bioisosteres (Antifungal/Anti-
inflammatory)

Benzoxaboroles (e.g., Tavaborole, Crisaborole) are cyclic boronic acid hemiesters that target
leucyl-tRNA synthetase (fungal) or PDE4 (inflammatory).[1]
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o Scaffold Hopping: Chemists use the 2-(hydroxymethyl)-benzonitrile scaffold to generate
"boron-swapped" analogs.

o Workflow: The nitrile is converted to a bromide (via Hunsdiecker-like degradation of the acid)
or displaced, followed by borylation to form the 7-methoxy-1,3-dihydro-1-hydroxy-2,1-
benzoxaborole.

e SAR Insight: The 7-methoxy group (derived from the 3-methoxy starting material) provides
steric bulk and electron density that can modulate metabolic stability and binding affinity in
the active site.

C. Isoindolinone Kinase Inhibitors

Reduction of the nitrile to a primary amine allows for cyclization to 7-methoxyisoindolin-1-one.
o Target Class: PI3K, BTK, and PARP inhibitors.

o Advantage: The isoindolinone core mimics the adenine ring of ATP, making it a privileged
scaffold for kinase inhibition.

Experimental Protocols
Protocol 1: Cyclization to 7-Methoxyphthalide

Objective: Efficient conversion of 2-(Hydroxymethyl)-3-methoxybenzonitrile to 7-
methoxyphthalide.

Reagents:
» Starting Material: 2-(Hydroxymethyl)-3-methoxybenzonitrile (1.0 equiv)
e Solvent: Methanol (10 V) / Water (2 V)

e Catalyst: HCI (6 M, 5.0 equiv) or NaOH (10%, 5.0 equiv) for basic hydrolysis followed by
acidification.

Step-by-Step Methodology:
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 Dissolution: Dissolve 10 mmol of 2-(Hydroxymethyl)-3-methoxybenzonitrile in 50 mL of
Methanol.

e Hydrolysis: Add 20 mL of 6 M HCI dropwise at 0°C.

o Reflux: Heat the reaction mixture to reflux (65-70°C) for 12 hours. Monitor by TLC
(EtOAc/Hexane 1:1) for the disappearance of the nitrile (IR ~2220 cm~*) and appearance of
the lactone carbonyl (IR ~1755 cm~1).

o Workup: Cool to room temperature. Concentrate under reduced pressure to remove
methanol.[2]

» Extraction: Dilute residue with water (50 mL) and extract with DCM (3 x 50 mL).

 Purification: Wash combined organics with brine, dry over Na=SO4, and concentrate.
Recrystallize from EtOAc/Hexane to yield 7-methoxyphthalide as white crystals.[2][3]

Expected Yield: 80-90% Validation: *H NMR (CDCIs) should show a singlet for OMe (~4.0 ppm)
and a singlet for the lactone CHz (~5.2 ppm).

Protocol 2: Synthesis of 7-Methoxy-Benzoxaborole
(Library Synthesis)

Objective: Converting the scaffold into a bioactive boron pharmacophore.

Reagents:

Precursor: 2-Bromo-3-(hydroxymethyl)-anisole (Derived from the nitrile via
hydrolysis/bromination).

Borylation Agent: Bis(pinacolato)diboron (Bzpinz).

Catalyst: Pd(dppf)Clz (5 mol%).

Base: KOACc (3.0 equiv).

Step-by-Step Methodology:
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e Preparation: In a glovebox, combine the aryl bromide (derived from the benzonitrile) with
B2pinz (1.1 equiv), Pd(dppf)Clz, and KOAc in anhydrous 1,4-dioxane.

» Borylation: Seal and heat at 90°C for 4-16 hours.

o Cyclization/Deprotection: Cool the mixture. Add 1 M HCI (aq) to hydrolyze the pinacol ester
and induce cyclization between the boronic acid and the pendant hydroxymethyl group.

 Purification: Extract with EtOAc. The benzoxaborole is often water-soluble or amphiphilic; pH
adjustment may be needed. Purify via reverse-phase HPLC.

Visualizations & Pathways
Figure 1: Synthetic Divergence of 2-(Hydroxymethyl)-3-
methoxybenzonitrile

This diagram illustrates the transformation of the core scaffold into Phthalides (Lactones),
Isoindolinones (Lactams), and Benzoxaboroles.

1. Acid Hydrolysis 7-Methoxyphthalide
2. Lactonization (Natural Products/Mycophenolate)
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2-(Hydroxymethyl)- 2. Cyclization > 7-Methoxyisoindolin-1-one
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Caption: Synthetic divergence of the 2-(Hydroxymethyl)-3-methoxybenzonitrile scaffold into
three distinct pharmacophore classes.

Figure 2: Benzoxaborole Mechanism of Action
(Tavaborole Analog)
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BENCHE

This diagram depicts how the benzoxaborole derived from the scaffold binds to the target (e.qg.,
Leucyl-tRNA Synthetase), forming a stable adduct.

7-Methoxy-benzoxaborole Leucyl-tRNA Synthetase tRNA-Leu
(Inhibitor) (Editing Site) (3'-Terminal Adenosine)
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cis-diol of Adenosine|editing pocket

Provides 2',3'-diol

Boron-tRNA Adduct
(Stable Spiroboronate)

revents catalytic turnover

Inhibition of Protein Synthesis
(Fungal Death)
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Caption: Mechanism of Action: The Boron atom forms a covalent bond with the tRNA ribose
diol, trapping the enzyme.

Data Summary: Comparative Applications

Mechanism of Key Drug

Application Area Target Derivative

Formation Reference
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7-Methoxyphthalide

Acid-catalyzed

Lactonization

Mycophenolic Acid,

Totarol

Antifungal

7-Methoxy-
benzoxaborole

Pd-catalyzed

Borylation

Tavaborole (Kerydin)

Anti-inflammatory

7-Methoxy-
benzoxaborole

Borylation / Linker

attachment

Crisaborole (Eucrisa)

7- Nitrile Reduction +

Kinase Inhibition o ] o PI3K/PARP Inhibitors
Methoxyisoindolinone Cyclization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. researchgate.net [researchgate.net]
e 2. Organic Syntheses Procedure [orgsyn.org]
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 To cite this document: BenchChem. [Application Note: 2-(Hydroxymethyl)-3-
methoxybenzonitrile in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11721940/docs#application-note-2-hydroxymethyl-3-
methoxybenzonitrile-in-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b11721940/docs#application-note-2-hydroxymethyl-3-methoxybenzonitrile-in-drug-discovery
https://www.benchchem.com/product/b11721940/docs#application-note-2-hydroxymethyl-3-methoxybenzonitrile-in-drug-discovery
https://www.benchchem.com/product/b11721940/docs#application-note-2-hydroxymethyl-3-methoxybenzonitrile-in-drug-discovery
https://www.benchchem.com/product/b11721940/docs#application-note-2-hydroxymethyl-3-methoxybenzonitrile-in-drug-discovery
https://www.benchchem.com/product/b11721940?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11721940?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

